Butyl 3-methylhexanoate
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Overview
Description
Butyl 3-methylhexanoate is an organic compound with the molecular formula C11H22O2. It is an ester formed from butanol and 3-methylhexanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-methylhexanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, butanol reacts with 3-methylhexanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:
C4H9OH+C7H14O2→C11H22O2+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into butanol and 3-methylhexanoic acid.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can react with another alcohol to form a different ester and butanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanol and 3-methylhexanoic acid.
Reduction: Butanol and 3-methylhexanol.
Transesterification: A different ester and butanol.
Scientific Research Applications
Butyl 3-methylhexanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 3-methylhexanoate involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding alcohols and acids. This hydrolysis is crucial for its metabolism and excretion in biological systems .
Comparison with Similar Compounds
Butyl 3-methylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
What sets this compound apart is its unique combination of butanol and 3-methylhexanoic acid, which gives it distinct properties and applications .
Properties
CAS No. |
213458-34-5 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
butyl 3-methylhexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-8-13-11(12)9-10(3)7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
GTKBJPASOLCDLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C)CCC |
Origin of Product |
United States |
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